5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Catalog No.
S579019
CAS No.
947-95-5
M.F
C11H9ClN2O
M. Wt
220.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldeh...

CAS Number

947-95-5

Product Name

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

IUPAC Name

5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

InChI

InChI=1S/C11H9ClN2O/c1-8-10(7-15)11(12)14(13-8)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

DKZPJLZXLKAMDO-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1C=O)Cl)C2=CC=CC=C2

Synonyms

5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Canonical SMILES

CC1=NN(C(=C1C=O)Cl)C2=CC=CC=C2

Synthesis Precursor:

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde primarily serves as a starting material for the synthesis of various pyrazole derivatives []. These derivatives are then evaluated for their potential biological activities.

Analgesic and Anti-inflammatory Properties:

Studies have investigated the analgesic (pain-relieving) and anti-inflammatory properties of pyrazole derivatives derived from 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde []. These derivatives were synthesized and their effects were assessed using the tail-flick assay for pain and carrageenan-induced paw edema for inflammation []. The results suggested that some derivatives exhibited promising analgesic and anti-inflammatory activities, although further research is needed to determine their efficacy and safety in humans [].

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound characterized by its pyrazole structure, which includes a chloro and a methyl group at specific positions on the ring. Its molecular formula is C₁₁H₉ClN₂O, and it has a molecular weight of approximately 220.66 g/mol. The compound appears as a white to light yellow solid and is known for its versatility in synthetic organic chemistry, particularly as an intermediate in the production of various pyrazole derivatives. Its crystal structure has been elucidated through X-ray diffraction, revealing significant interactions between molecules that influence its physical properties .

Due to its functional groups. Notable reactions include:

  • Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can react with amines to form imines or with other carbonyl compounds to yield α,β-unsaturated carbonyl compounds.
  • Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

These reactions highlight its utility in synthesizing more complex molecules and derivatives .

Research indicates that 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde exhibits notable biological activities. It has been studied for its potential antitumor effects, with some derivatives showing promise in inhibiting cancer cell proliferation. Additionally, pyrazole derivatives are known for their anti-inflammatory and analgesic properties, making this compound a candidate for further pharmacological exploration .

The synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves several steps:

  • Formation of the Pyrazole Ring: Starting from appropriate hydrazones or hydrazines, the pyrazole structure is formed through cyclization reactions.
  • Chlorination: The introduction of the chlorine atom can be achieved via electrophilic aromatic substitution or direct chlorination methods.
  • Aldehyde Formation: The final step involves converting a suitable precursor into the aldehyde functional group, often through oxidation processes.

The synthesis pathway is crucial for obtaining high yields and purity of the compound .

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde finds applications in various fields:

  • Pharmaceuticals: As an intermediate in drug synthesis, particularly for developing new antitumor agents.
  • Agriculture: Potential use in designing novel agrochemicals due to its biological activity.
  • Material Science: Utilized in synthesizing polymers or materials with specific properties derived from its chemical structure .

Studies on 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde have explored its interactions with biological macromolecules. Notably, it forms hydrogen bonds with proteins and nucleic acids, which may contribute to its biological activity. Such interactions are essential for understanding its mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
3-Methyl-1-(4-nitrophenyl)-1H-pyrazoleContains a nitrophenyl group instead of chloroExhibits different electronic properties due to nitro group
5-Bromo-3-methyl-1-phenylylpyrazoleBromine substituent at position 5Different reactivity patterns compared to chlorine
4-Amino-3-methylpyrazoleAmino group at position 4Enhanced solubility and potential for biological activity
5-Chloro-4-methylthiazoleThiazole ring instead of pyrazoleDifferent heterocyclic chemistry and applications

These compounds highlight the unique features of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde while also illustrating how slight modifications can lead to significant changes in chemical behavior and application potential .

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Chloro-3-methyl-1-phenylpyrazole-4-carboxaldehyde

Dates

Modify: 2023-08-15

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